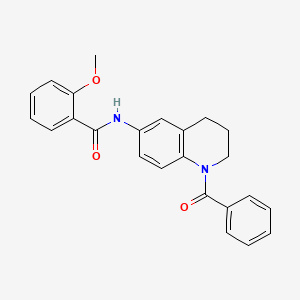
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide" is a derivative of N-methoxybenzamide and tetrahydroquinoline. It is not directly mentioned in the provided papers, but its structure suggests it is a heterocyclic compound that could potentially be synthesized through methods similar to those described in the papers. These methods involve catalytic annulation reactions that construct complex heterocycles by forming multiple bonds in a single step .
Synthesis Analysis
The synthesis of related compounds involves catalytic processes. For instance, a Ru(II)-catalyzed double annulation of N-methoxybenzamide derivatives with unactivated alkynes can create pyranoisoquinolines . Similarly, Rh-catalyzed annulations of N-methoxybenzamides with ketenimines can lead to the formation of isoquinolinones and isoindolinones . These methods demonstrate the potential pathways for constructing the benzoyl tetrahydroquinoline core of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the synthesis of a N-benzyl tetrahydroquinoline derivative was characterized by NMR, FT-IR, and GC-MS, and its crystalline structure was determined by X-ray powder diffraction . These techniques could similarly be applied to determine the molecular structure of "N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide".
Chemical Reactions Analysis
The papers describe various chemical reactions involving N-methoxybenzamide derivatives. For instance, Rh(III)-catalyzed carbenoid insertion and C-H activation/cyclization can be used to synthesize N-methoxyisoquinolinediones . Additionally, the Pictet-Spengler reaction has been used to synthesize tetrahydrobenz[g]isoquinoline diones . These reactions could potentially be adapted to synthesize the target compound by modifying the starting materials and reaction conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide" are not directly reported, related compounds' properties can provide insights. For example, the crystalline structure and unit-cell parameters of a related tetrahydroquinoline derivative were determined . The solubility, melting points, and stability of the target compound could be inferred from similar compounds synthesized under analogous conditions.
Wissenschaftliche Forschungsanwendungen
Sigma-2 Receptor Probe Development
The development of sigma-2 receptor probes has seen the use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide analogs for in vitro studies. Specifically, [3H]RHM-1, a radiolabeled analogue, has demonstrated higher affinity for sigma-2 receptors compared to other ligands, suggesting its utility in studying sigma-2 receptor interactions and signaling pathways in various biological contexts (Xu et al., 2005).
Catalyzed C-H Olefination
Research into Rh(III)-catalyzed oxidative olefination has leveraged the N-methoxybenzamide framework for directed C-H bond activation, demonstrating the compound's role in facilitating selective and high-yielding synthesis processes. This approach underscores the compound's significance in organic synthesis, offering a pathway to valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).
Cyclization of Benzamides
The cyclization of 2-benzoylamino-N-methyl-thiobenzamides into 3-methyl-2-phenylquinazolin-4-thiones has been achieved through acylation and sodium methoxide-catalyzed ring closure. This chemical transformation highlights the compound's versatility in heterocyclic chemistry, enabling the synthesis of complex quinazoline derivatives with potential pharmacological activities (Hanusek et al., 2006).
Poly(ADP-ribose) Polymerase (PADPRP) Inhibitors
The compound's derivatives have been compared for their efficacy as PADPRP inhibitors, showcasing their potential in augmenting the cytotoxicity of cancer therapies like temozolomide. Such studies suggest the compound's derivatives as promising candidates for enhancing chemotherapeutic efficacy and understanding the molecular mechanisms of DNA damage repair inhibition (Boulton et al., 1995).
Anticancer Agent Synthesis
The tetrahydroisoquinoline moiety, central to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide, has been extensively studied for its presence in biologically active molecules. Derivatives containing this moiety have been synthesized and evaluated for anticancer activities, highlighting the structural component's potential in the development of novel chemotherapeutic agents (Redda et al., 2010).
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-22-12-6-5-11-20(22)23(27)25-19-13-14-21-18(16-19)10-7-15-26(21)24(28)17-8-3-2-4-9-17/h2-6,8-9,11-14,16H,7,10,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVYRSYIRLSRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

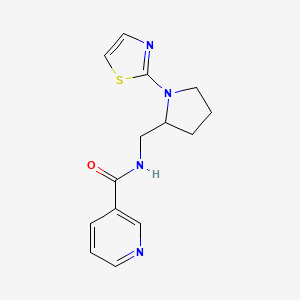
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2548002.png)
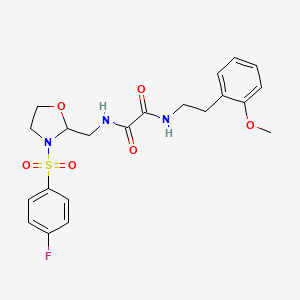

![3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]benzoic acid](/img/structure/B2548005.png)
![(S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B2548006.png)
![Ethyl [(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate](/img/structure/B2548009.png)
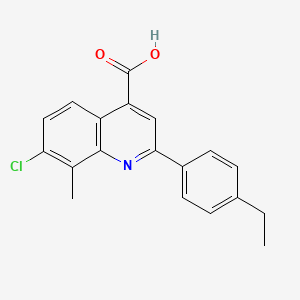
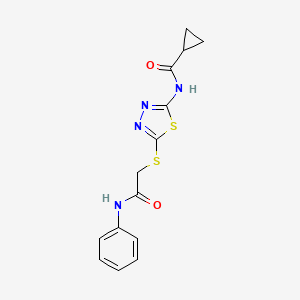
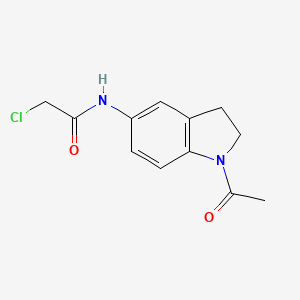
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2548018.png)
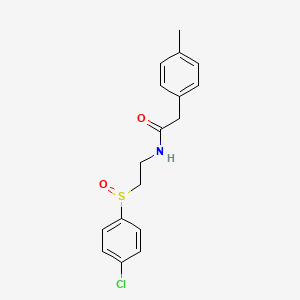
![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/no-structure.png)
![3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548023.png)